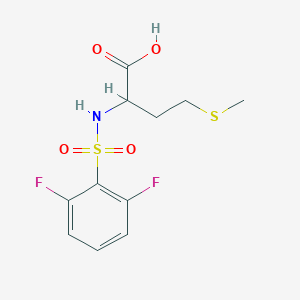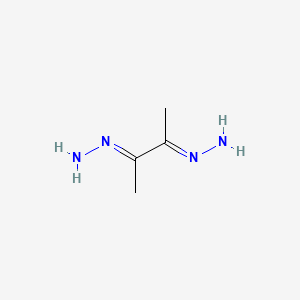
Benzyloxy carbonyl-PEG4-Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyloxy carbonyl-PEG4-acid is a compound that serves as a versatile linker in various chemical and biological applications. It features a benzyl protecting group and a carboxylic acid group, making it useful in a range of synthetic processes. The compound is often used in research settings due to its ability to form stable amide bonds with primary amines and its ease of deprotection via hydrogenolysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyloxy carbonyl-PEG4-acid typically involves the protection of a polyethylene glycol (PEG) chain with a benzyl group, followed by the introduction of a carboxylic acid group. The benzyl group serves as a protecting group that can be removed under mild conditions. The carboxylic acid group can react with primary amines in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar protective and reactive strategies. The compound is produced in reagent grade for research purposes, and inquiries for GMP-grade (Good Manufacturing Practice) production can be made for specific applications .
Análisis De Reacciones Químicas
Types of Reactions: Benzyloxy carbonyl-PEG4-acid primarily undergoes substitution reactions. The carboxylic acid group can react with primary amines to form amide bonds, a process facilitated by coupling reagents like EDC or HATU. The benzyl protecting group can be removed via hydrogenolysis, a reduction reaction .
Common Reagents and Conditions:
Coupling Reagents: EDC, HATU
Deprotection Reagents: Hydrogen gas in the presence of a palladium catalyst
Major Products Formed:
Amide Bonds: Formed when the carboxylic acid group reacts with primary amines
Deprotected Carboxylic Acid: Formed after the removal of the benzyl group via hydrogenolysis
Aplicaciones Científicas De Investigación
Benzyloxy carbonyl-PEG4-acid is widely used in scientific research due to its versatility as a linker. Its applications span across various fields:
Chemistry:
Biology:
- Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions .
Medicine:
Industry:
Mecanismo De Acción
The primary mechanism of action for benzyloxy carbonyl-PEG4-acid involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by coupling reagents like EDC or HATU, which activate the carboxylic acid group. The benzyl protecting group can be removed via hydrogenolysis, allowing for further functionalization of the molecule .
Comparación Con Compuestos Similares
Benzyloxy carbonyl-PEG5-acid: Similar structure but with an additional ethylene glycol unit, providing slightly different physical properties.
Benzyloxy carbonyl-PEG3-acid: Shorter PEG chain, which may affect its solubility and reactivity.
Uniqueness: Benzyloxy carbonyl-PEG4-acid is unique due to its balanced PEG chain length, which provides optimal solubility and reactivity for a wide range of applications. Its benzyl protecting group and carboxylic acid functionality make it a versatile linker in both chemical and biological research .
Propiedades
Fórmula molecular |
C19H28O8 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(3-oxo-3-phenylmethoxypropoxy)ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C19H28O8/c20-18(21)6-8-23-10-12-25-14-15-26-13-11-24-9-7-19(22)27-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,21) |
Clave InChI |
SIPBWTZBDNBHPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



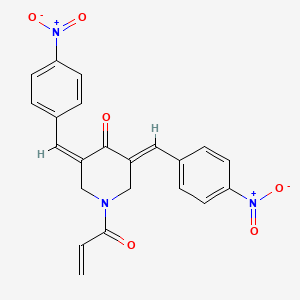
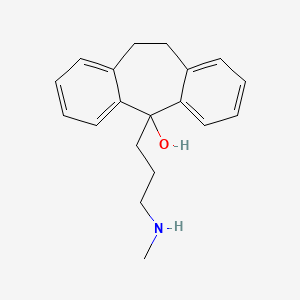
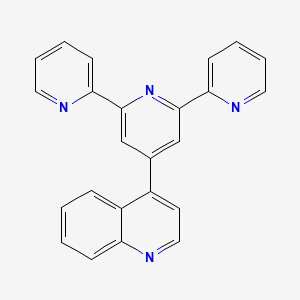
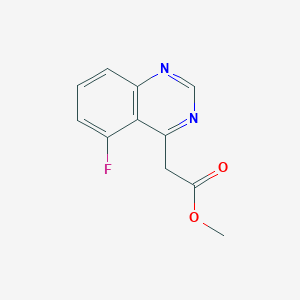
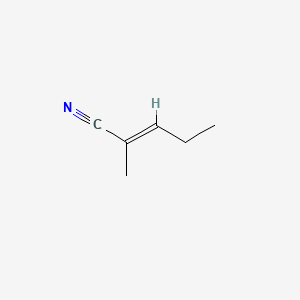
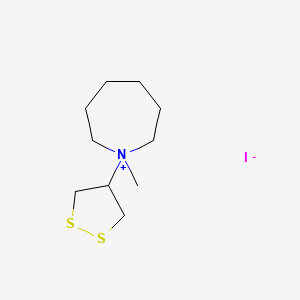
![7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine](/img/structure/B13729320.png)
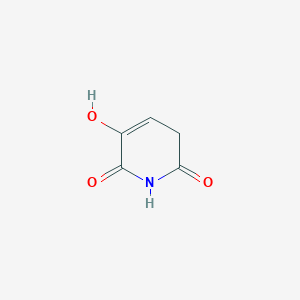
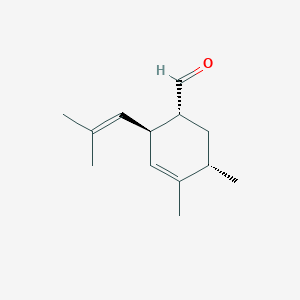
![6-Formyl-8-hydroxyindolo[3,2-b]carbazole](/img/structure/B13729340.png)
![3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13729348.png)
